molecular formula C19H12N4 B8716843 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 394220-30-5

3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B8716843
CAS No.: 394220-30-5
M. Wt: 296.3 g/mol
InChI Key: IGBFCOTZWBZBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a selective inhibitor of discoidin domain receptor 1 (DDR1), which is a promising target for cancer therapy . The unique structure of this compound allows it to interact specifically with DDR1, making it a valuable candidate for further research and development.

Preparation Methods

The synthesis of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile typically involves multicomponent condensation reactions. One effective method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile involves its selective inhibition of DDR1. This compound binds to the active site of DDR1, preventing its activation and subsequent signaling pathways that promote cancer cell growth and metastasis . The molecular targets include the kinase domain of DDR1, and the pathways involved are primarily related to cell adhesion and migration.

Comparison with Similar Compounds

3’-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of 3’-(imidazo[1,2-a]pyrazin-3-yl)-[1,1’-biphenyl]-2-carbonitrile lies in its high selectivity for DDR1 and its potential as a cancer therapeutic agent .

Properties

CAS No.

394220-30-5

Molecular Formula

C19H12N4

Molecular Weight

296.3 g/mol

IUPAC Name

2-(3-imidazo[1,2-a]pyrazin-3-ylphenyl)benzonitrile

InChI

InChI=1S/C19H12N4/c20-11-16-4-1-2-7-17(16)14-5-3-6-15(10-14)18-12-22-19-13-21-8-9-23(18)19/h1-10,12-13H

InChI Key

IGBFCOTZWBZBDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C3=CN=C4N3C=CN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromoimidazo[1,2-α]pyrazine (150 mg, 0.76 mmol), potassium phosphate (321 mg, 1.51 mmol) and 3′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)biphenyl-2-carbonitrile (3 ml of a 0.5M solution in N,N-dimethylacetamide) were degassed with N2 for 15 min. Tetrakis(triphenylphosphine)palladium(0) (44 mg, 0.04 mmol) was added and the mixture heated at 80° C. for 18 h. The reaction was allowed to cool to room temperature, diluted with water (20 ml) and saturated sodium hydrogencarbonate solution (20 ml) then extracted with ethyl acetate (2×75 ml). The combined organic fractions were washed with brine (40 ml), dried over anhydrous sodium sulfate and evaporated to give a black oil. The oil was purified by silica gel chromatography eluting with dichloromethane and 1% 0.88 ammonia on a gradient of methanol (1-2%). The solid obtained was triturated with diethyl ether which gave 3′-(imidazo[1,2-α]pyrazin-3-yl)biphenyl-2-carbonitrile (83 mg, 37%) as a white powder: δH (400 MHz, CDCl3) 7.52 (1H, td, J 8 and 1), 7.58 (1H, dd, J 8 and 1), 7.61-7.74 (4H, m), 7.80-7.85 (2H, m), 7.94-7.97 (2H, m), 8.55 (1H, d), 9.18 (1H, s).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
321 mg
Type
reactant
Reaction Step One
Name
3′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)biphenyl-2-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
44 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.